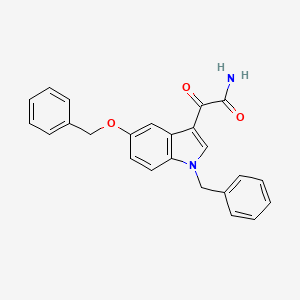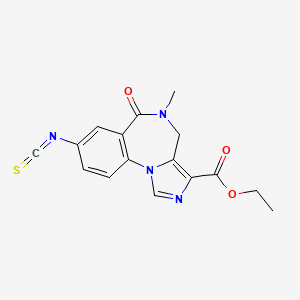
Etilefrin-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrine, a sympathomimetic medication primarily used to treat orthostatic hypotension. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Etilefrine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etilefrin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Etilefrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a phenethylamine derivative.
Deuteration: The precursor undergoes catalytic hydrogenation in the presence of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Etilefrin-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate the distribution and metabolism of Etilefrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Etilefrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of Etilefrine formulations.
Mechanism of Action
Etilefrin-d5 Hydrochloride exerts its effects by acting as an agonist of alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased cardiac output, which helps in managing orthostatic hypotension. The compound stimulates the sympathetic nervous system, resulting in increased blood pressure and improved blood flow.
Molecular Targets and Pathways:
Alpha-1 Adrenergic Receptors: Activation leads to vasoconstriction and increased peripheral resistance.
Beta-1 Adrenergic Receptors: Activation increases heart rate and cardiac output.
Comparison with Similar Compounds
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Etilefrine: The non-deuterated form, used clinically for the same indications.
Phenylephrine: Another sympathomimetic agent with similar pharmacological effects but different receptor selectivity.
Epinephrine: A naturally occurring sympathomimetic with broader receptor activity.
Uniqueness: The deuterium labeling in this compound offers advantages in research settings, such as reduced metabolic degradation and improved detection in analytical studies.
Properties
CAS No. |
1346599-41-4 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
222.724 |
IUPAC Name |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
InChI Key |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Synonyms |
α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol-d5 Hydrochloride; (+/-)-Ethylphenylephrine-d5 Hydrochloride; Cardanat-d5; Circupon-d5; Effontil-d5; Effortil-d5; Efortil-d5; Kertasin-d5; Thomasin-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


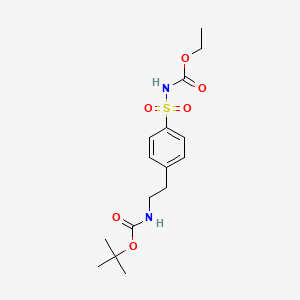
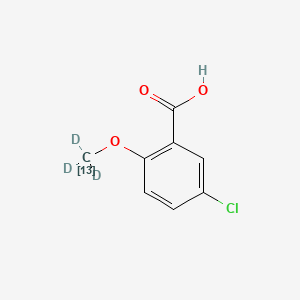
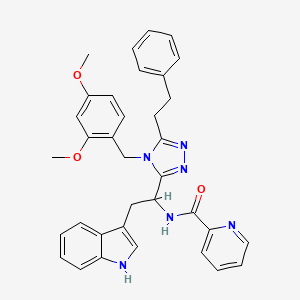


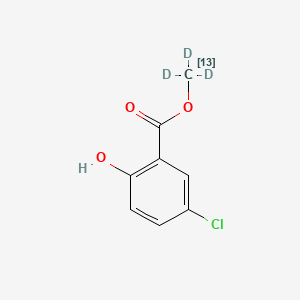
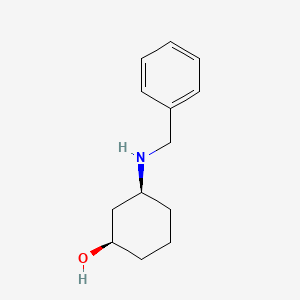

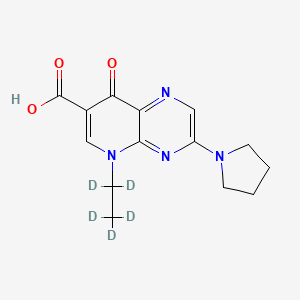
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
